molecular formula C16H24N2O2 B13187995 tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

Cat. No.: B13187995
M. Wt: 276.37 g/mol
InChI Key: IULRLYCJHITWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a tetrahydroisoquinoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroisoquinoline derivative. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isoquinoline moiety can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
  • tert-Butyl N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)carbamate

Uniqueness

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-7-12-5-4-6-13-11-17-9-8-14(12)13/h4-6,17H,7-11H2,1-3H3,(H,18,19)

InChI Key

IULRLYCJHITWKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC2=C1CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.